

An In-depth Technical Guide to 4-Chloro-3-hydroxybenzoic acid

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Compound of Interest

Compound Name: 4-Chloro-3-hydroxybenzoic acid

Cat. No.: B042332

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and potential applications of **4-Chloro-3-hydroxybenzoic acid** (CAS No. 34113-69-4). This molecule is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

4-Chloro-3-hydroxybenzoic acid is a substituted aromatic carboxylic acid. The structure consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a carboxylic acid group at positions 4, 3, and 1, respectively.

Molecular Formula: $C_7H_5ClO_3$ [1][2][3]

Molecular Weight: 172.57 g/mol [1][2][3]

IUPAC Name: **4-chloro-3-hydroxybenzoic acid** [4]

SMILES: C1=CC(=C(C=C1C(=O)O)O)Cl [3]

InChI Key: SCPUNJAMWFAYED-UHFFFAOYSA-N [5][6]

A summary of the key physicochemical properties of **4-Chloro-3-hydroxybenzoic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **4-Chloro-3-hydroxybenzoic acid**

Property	Value	Reference
Melting Point	219.5-220.5 °C	[2]
Boiling Point (Predicted)	345.4 ± 27.0 °C	[2]
Density (Predicted)	1.536 ± 0.06 g/cm ³	
pKa (Predicted)	3.85 ± 0.10	
Solubility	Soluble in DMSO and Methanol.	

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **4-Chloro-3-hydroxybenzoic acid**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data of **4-Chloro-3-hydroxybenzoic acid**

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.54-7.55	d	1H
7.44-7.47	dd	1H
7.36-7.38	d	1H

Solvent: CD₃OD, Spectrometer: 400 MHz

¹³C NMR Spectroscopy

Experimental ¹³C NMR data for **4-Chloro-3-hydroxybenzoic acid** is not readily available in the reviewed literature. However, predicted chemical shifts can be estimated based on the

structure and known substituent effects on the benzene ring.

Infrared (IR) Spectroscopy

An experimental IR spectrum with a detailed peak list for **4-Chloro-3-hydroxybenzoic acid** is not available in the public domain. However, the expected characteristic absorption bands would include:

- A broad O-H stretch from the carboxylic acid and phenolic hydroxyl groups.
- A C=O stretch from the carboxylic acid group.
- C-Cl, C-O, and aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry

The mass spectrum of **4-Chloro-3-hydroxybenzoic acid** would show a molecular ion peak corresponding to its molecular weight.

- LRMS (APCI): m/z 171 $[M-H]^-$

A detailed fragmentation pattern is not currently available in the literature.

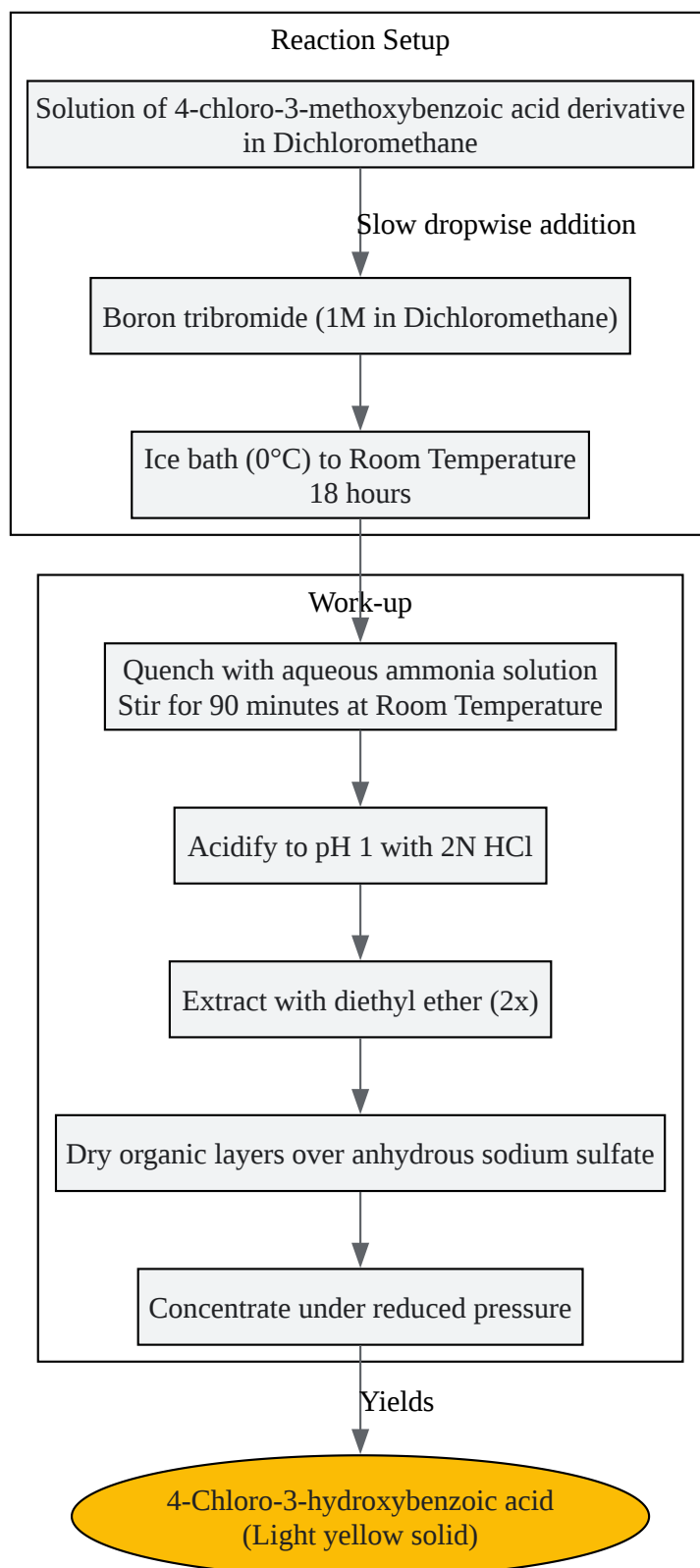
Synthesis and Purification

A general procedure for the synthesis of **4-Chloro-3-hydroxybenzoic acid** has been reported. [2] This synthesis involves the demethylation of a methoxy-substituted precursor.

Synthesis Protocol

A common synthetic route involves the treatment of a 4-chloro-3-methoxybenzoic acid derivative with a demethylating agent like boron tribromide.[2]

Experimental Workflow for Synthesis



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Caption: Synthesis workflow for **4-Chloro-3-hydroxybenzoic acid**.

Purification

The crude product can be purified by standard laboratory techniques. The provided protocol suggests that the product is obtained as a solid after extraction and concentration. Further purification could be achieved by recrystallization from a suitable solvent or by column chromatography if necessary.

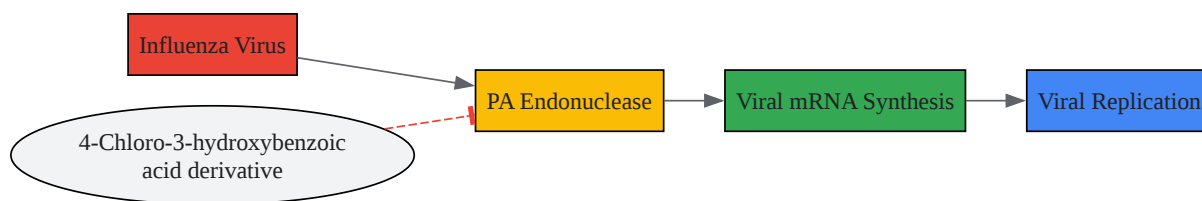
Applications in Drug Development

4-Chloro-3-hydroxybenzoic acid is a key intermediate in the synthesis of targeted therapeutic agents.[7]

Influenza Endonuclease Inhibitors

This compound is utilized in the development of potential inhibitors of influenza endonuclease, an essential enzyme for viral replication.[2][7] By targeting this enzyme, researchers aim to create new antiviral drugs.[7]

Signaling Pathway Context



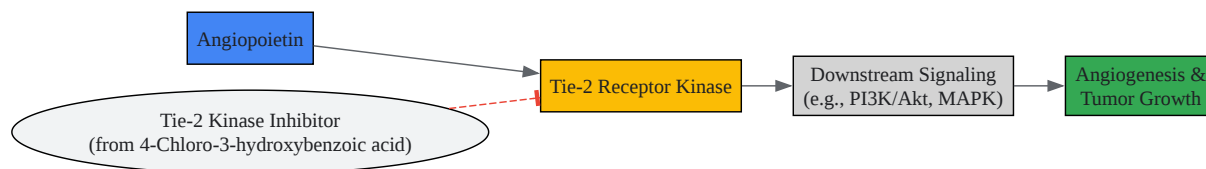
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Caption: Inhibition of influenza virus replication.

Tie-2 Kinase Inhibitors

4-Chloro-3-hydroxybenzoic acid also serves as a crucial precursor in the synthesis of highly selective Tie-2 kinase inhibitors.[2][7] Tie-2 is a receptor tyrosine kinase involved in angiogenesis, and its inhibitors are being investigated as potential cancer therapies.[7]

Signaling Pathway Context



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Caption: Inhibition of Tie-2 signaling pathway.

Quantitative biological activity data, such as IC₅₀ values for **4-Chloro-3-hydroxybenzoic acid** or its direct derivatives against these targets, are not currently available in the public literature.

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of **4-Chloro-3-hydroxybenzoic acid** are limited. However, based on its functional groups, it is expected to undergo reactions typical of phenols, carboxylic acids, and aryl halides. It is a reactive compound that can react with peroxy radicals.[8] Information on its thermal and photochemical stability is not readily available. The compound should be stored in an inert atmosphere at room temperature.

Safety Information

It is crucial to handle **4-Chloro-3-hydroxybenzoic acid** with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement
Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed
Skin irritation (Category 2)	H315: Causes skin irritation
Eye irritation (Category 2)	H319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazard (Category 1)	H400: Very toxic to aquatic life

Data obtained from a supplier's safety information.

Precautionary Statements: P261, P264, P273, P301 + P312, P302 + P352, P305 + P351 + P338.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

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